molecular formula C10H9NOS2 B069005 3-(1,3-benzothiazol-2-ylsulfanyl)propanal CAS No. 160137-19-9

3-(1,3-benzothiazol-2-ylsulfanyl)propanal

Cat. No.: B069005
CAS No.: 160137-19-9
M. Wt: 223.3 g/mol
InChI Key: BLWYEHIJXVGBRZ-UHFFFAOYSA-N
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Description

3-(1,3-benzothiazol-2-ylsulfanyl)propanal is an organic compound that belongs to the benzthiazole family Benzthiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure This particular compound is characterized by the presence of a 3-oxopropylthio group attached to the benzthiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1,3-benzothiazol-2-ylsulfanyl)propanal typically involves the reaction of benzthiazole with 3-chloropropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-(1,3-benzothiazol-2-ylsulfanyl)propanal can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The thio group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzthiazole derivatives.

Scientific Research Applications

3-(1,3-benzothiazol-2-ylsulfanyl)propanal has found applications in several scientific research areas:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-(1,3-benzothiazol-2-ylsulfanyl)propanal involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a covalent bond with the active site. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    Benzthiazole: The parent compound without the 3-oxopropylthio group.

    2-Mercaptobenzthiazole: Contains a mercapto group instead of the 3-oxopropylthio group.

    2-(2-Hydroxyethylthio)-benzthiazole: Contains a hydroxyethylthio group.

Comparison: 3-(1,3-benzothiazol-2-ylsulfanyl)propanal is unique due to the presence of the 3-oxopropylthio group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

160137-19-9

Molecular Formula

C10H9NOS2

Molecular Weight

223.3 g/mol

IUPAC Name

3-(1,3-benzothiazol-2-ylsulfanyl)propanal

InChI

InChI=1S/C10H9NOS2/c12-6-3-7-13-10-11-8-4-1-2-5-9(8)14-10/h1-2,4-6H,3,7H2

InChI Key

BLWYEHIJXVGBRZ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=C(S2)SCCC=O

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SCCC=O

Synonyms

Propanal, 3-(2-benzothiazolylthio)- (9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

Aqueous 10% hydrochloric acid (50 cm3) was added to a solution of 2-(2-(1,3-dioxolan-2-yl)-ethyithio)benzthiazole (5.3 g) in tetrahydrofuran (50 cm3). After stirring at the ambient temperature for 6 hours the reaction mixture was left to stand for 48 hours during which time a white precipitate formed. The solid was collected by filtration, and a portion (2 g) dissolved in 2M sodium hydroxide solution and extracted with diethyl ether. The organic phase was dried with magnesium sulphate and evaporated under reduced pressure to give the crude 2-(3-oxopropylthio)-benzthiazole as a gummy yellow solid. This material was used without further purification in step 3. 1H NMR (CDCl3): δ9.85 (1H,s); 7.86 (2H,d); 7.78 (2H,d); 3.62 (2H,t); 3.12 (2H,t). Additional signals were observed at 611.73 and 67.50-7.00 but not assigned.
Quantity
50 mL
Type
reactant
Reaction Step One
Name
2-(2-(1,3-dioxolan-2-yl)-ethyithio)benzthiazole
Quantity
5.3 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

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